molecular formula C18H21ClN2O4 B7450155 Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate

Cat. No.: B7450155
M. Wt: 364.8 g/mol
InChI Key: SYUGJQBTTDQUQI-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a piperidine ring, a benzoate ester, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Substituent: Chlorination of the aromatic ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The benzoate ester is formed through an esterification reaction involving benzoic acid and ethanol in the presence of an acid catalyst.

    Amidation: The final step involves the amidation of the ester with a suitable amine to introduce the amido group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The carbonyl group in the amido moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products

    Substitution: Formation of substituted benzoate esters.

    Reduction: Formation of amines.

    Oxidation: Formation of N-oxides.

Scientific Research Applications

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 2-chloro-5-[1-(prop-2-enoyl)piperidine-4-amido]benzoate can be compared with other benzoate esters and piperidine derivatives. Similar compounds include:

    This compound: Differing in the position or nature of substituents.

    Piperidine Derivatives: Compounds with variations in the piperidine ring structure.

    Benzoate Esters: Compounds with different ester groups or aromatic substitutions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-chloro-5-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-3-16(22)21-9-7-12(8-10-21)17(23)20-13-5-6-15(19)14(11-13)18(24)25-4-2/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUGJQBTTDQUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C(=O)C=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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